molecular formula C31H24N2O6 B12026507 [1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate CAS No. 767291-07-6

[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

Cat. No.: B12026507
CAS No.: 767291-07-6
M. Wt: 520.5 g/mol
InChI Key: VAOFWVNTRFUSPQ-KCSSXMTESA-N
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Description

[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines naphthalene and benzoate moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-hydroxynaphthalene-2-carboxylic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with naphthaldehyde to form the hydrazone. Finally, the hydrazone is esterified with 3,4-dimethoxybenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are commonly used to purify the final product. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nitration can introduce nitro groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be explored for the development of new drugs and treatments for various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in the manufacturing of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of [1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate apart from these similar compounds is its unique combination of naphthalene and benzoate moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

767291-07-6

Molecular Formula

C31H24N2O6

Molecular Weight

520.5 g/mol

IUPAC Name

[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C31H24N2O6/c1-37-28-14-12-22(17-29(28)38-2)31(36)39-27-13-11-19-7-5-6-10-23(19)25(27)18-32-33-30(35)24-15-20-8-3-4-9-21(20)16-26(24)34/h3-18,34H,1-2H3,(H,33,35)/b32-18+

InChI Key

VAOFWVNTRFUSPQ-KCSSXMTESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC5=CC=CC=C5C=C4O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC5=CC=CC=C5C=C4O)OC

Origin of Product

United States

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